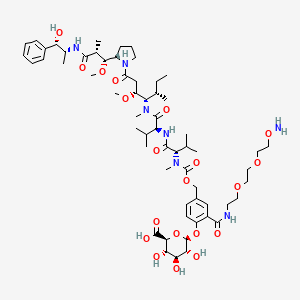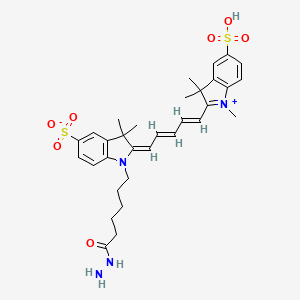
DBCO-PEG24-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG24-NHS ester is a compound used in click chemistry, a field of chemistry that involves the rapid and reliable joining of molecular components. This compound contains an NHS ester, which reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form a covalent bond. The hydrophilic PEG spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG24-NHS ester involves the reaction of dibenzocyclooctyne (DBCO) with a polyethylene glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester reacts with the primary amines on the PEG chain to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-PEG24-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, such as lysine residues or aminosilane-coated surfaces. The reactions typically occur under neutral or slightly basic conditions, with solvents like DMSO or DMF .
Major Products
The major products formed from the reactions of this compound are amide bonds, which are stable and covalent. These products are used in various bioconjugation applications, such as labeling and crosslinking of biomolecules .
Applications De Recherche Scientifique
DBCO-PEG24-NHS ester has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the rapid and reliable joining of molecular components.
Biology: Employed in bioconjugation to label and crosslink biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates and other targeted therapies.
Industry: Applied in the production of diagnostic tools and biosensors
Mécanisme D'action
The mechanism of action of DBCO-PEG24-NHS ester involves the reaction of the NHS ester with primary amines to form stable amide bonds. The DBCO moiety allows for copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition, which is highly efficient and specific. This mechanism enables the compound to be used in various bioconjugation applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG4-NHS ester: Contains a shorter PEG chain, which may result in less flexibility and solubility compared to DBCO-PEG24-NHS ester.
DBCO-PEG5-NHS ester: Similar to DBCO-PEG4-NHS ester but with a slightly longer PEG chain.
DBCO-PEG12-NHS ester: Contains a PEG chain of intermediate length, offering a balance between flexibility and solubility.
Uniqueness
This compound is unique due to its long PEG spacer arm, which provides enhanced water solubility and minimizes steric hindrance during ligation. This makes it particularly suitable for applications requiring high efficiency and specificity in bioconjugation .
Propriétés
Formule moléculaire |
C74H119N3O30 |
|---|---|
Poids moléculaire |
1530.7 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C74H119N3O30/c78-70(11-12-71(79)76-65-68-7-2-1-5-66(68)9-10-67-6-3-4-8-69(67)76)75-16-18-84-20-22-86-24-26-88-28-30-90-32-34-92-36-38-94-40-42-96-44-46-98-48-50-100-52-54-102-56-58-104-60-62-106-64-63-105-61-59-103-57-55-101-53-51-99-49-47-97-45-43-95-41-39-93-37-35-91-33-31-89-29-27-87-25-23-85-21-19-83-17-15-74(82)107-77-72(80)13-14-73(77)81/h1-8H,11-65H2,(H,75,78) |
Clé InChI |
BGLMICCLAUJEEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


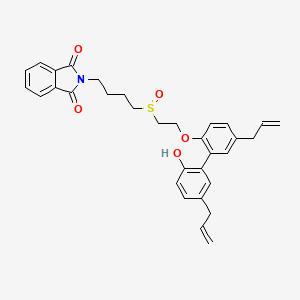



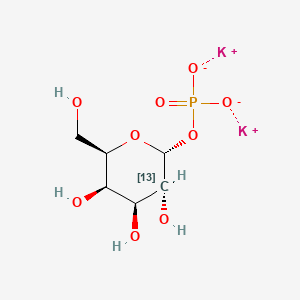
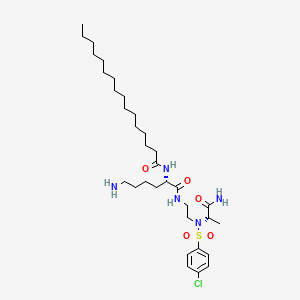
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)

